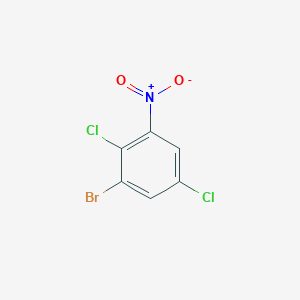

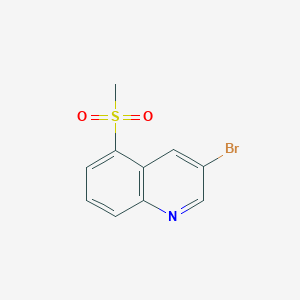

1-溴-2,5-二氯-3-硝基苯

描述

1-Bromo-2,5-dichloro-3-nitrobenzene is a halogenated nitrobenzene derivative, a class of compounds known for their diverse applications in organic synthesis and industrial processes. While the specific compound is not directly studied in the provided papers, related compounds have been investigated for their reactivity, synthesis, and potential applications.

Synthesis Analysis

The synthesis of halogenated nitrobenzenes typically involves direct halogenation and nitration reactions. For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, although not the same compound, the synthesis of 1-bromo-2-ethynylbenzenes using nickel(0) complexes demonstrates the potential for creating complex structures from halogenated nitrobenzenes .

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes is characterized by the presence of nitro groups and halogen atoms attached to a benzene ring. These substituents significantly influence the electronic properties of the molecule. For example, the crystal structures of 3-bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide and 3-bromo-N'-(4-nitrobenzylidene)benzohydrazide have been determined, showing the influence of the nitro and halogen groups on the molecular conformation .

Chemical Reactions Analysis

Halogenated nitrobenzenes undergo various chemical reactions, including electrosynthetic routes to other compounds. The electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes in dimethylformamide have been studied, leading to products like 1-nitro-2-vinylbenzene and 1H-indole . Additionally, the reactivity of 1-bromo-1-nitro-3,3,3-trichloropropene with acetylacetone and cyclohexane-1,3-dione has been explored, resulting in substituted dihydrofuran and hexahydrobenzofurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitrobenzenes are influenced by the nature of the substituents. The presence of halogens and nitro groups can affect the compound's boiling point, melting point, solubility, and reactivity. For example, the metabolism of various halogenonitrobenzenes in rabbits has been studied, revealing insights into their biological transformations and potential formation of mercapturic acids . The structural comparison of different halogenated nitrobenzenes has shown that the size of the halogen atom affects nonbonded close contacts between molecules, which in turn influences the compound's solid-state packing and intermolecular interactions .

科学研究应用

各向异性位移参数

在 Mroz 等人的研究中(2020 年),研究了类似于 1-溴-2,5-二氯-3-硝基苯的化合物的各向异性位移参数,特别是 1-(卤代甲基)-3-硝基苯(卤代 = 氯和溴)。这项研究包括理论计算和 X 射线衍射实验,有助于理解此类化合物的分子行为 (Mroz, Wang, Englert, & Dronskowski, 2020)。

振动光谱

Reddy 和 Rao(1994 年)的工作涉及与 1-溴-2,5-二氯-3-硝基苯密切相关的分子振动的零阶正态坐标分析。这项研究有助于此类分子的振动分析和表征,提供了对其结构动力学的见解 (Reddy & Rao, 1994)。

合成中的环卤代化

Bovonsombat 和 Mcnelis(1993 年)探索了多烷基苯的环卤代化,使用了 1-溴-2,5-二氯-3-硝基苯等化合物。这项研究在有机合成方面具有重要意义,提供了一种制备混合卤代化合物的的方法 (Bovonsombat & Mcnelis, 1993)。

光电化学还原

Compton 和 Dryfe(1994 年)对与 1-溴-2,5-二氯-3-硝基苯相关的化合物对溴硝基苯的光电化学还原的研究,有助于理解此类分子的电化学行为。这项研究与光电化学和材料科学中的应用尤为相关 (Compton & Dryfe, 1994)。

亲核芳香取代

Gold、Miri 和 Robinson(1980 年)的研究考察了邻溴和对氯硝基苯等化合物与硼氢化钠的反应,从而深入了解了亲核芳香取代机制。这项研究对于理解卤代硝基苯在化学合成中的反应性和相互作用至关重要 (Gold, Miri, & Robinson, 1980)。

作用机制

Target of Action

Similar compounds often interact with proteins or enzymes in the body, altering their function .

Mode of Action

It’s known that nitroaromatic compounds can undergo reduction . This process could potentially lead to the formation of reactive intermediates, which may interact with cellular targets.

Biochemical Pathways

It’s known that nitroaromatic compounds can be reduced by direct reaction with sorbed sulfides . This reaction could potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

The lipophilicity and water solubility of a compound can significantly impact its bioavailability .

Result of Action

It’s known that nitroaromatic compounds can undergo reduction , potentially leading to the formation of reactive intermediates. These intermediates may interact with cellular targets, leading to various effects.

Action Environment

The action, efficacy, and stability of 1-Bromo-2,5-dichloro-3-nitrobenzene can be influenced by various environmental factors. For instance, the presence of black carbons (graphite, activated carbon, and biochar) can mediate the degradation of nitrated compounds by sulfides .

安全和危害

“1-Bromo-2,5-dichloro-3-nitrobenzene” may pose certain hazards. It can decompose violently at elevated temperatures and may be harmful if swallowed, inhaled, or absorbed through the skin . It can cause eye, skin, and respiratory tract irritation . Prolonged exposure may cause anemia and methemoglobinemia, characterized by dizziness, drowsiness, headache, breath shortness, cyanosis, rapid heart rate, and chocolate-brown colored blood .

属性

IUPAC Name |

1-bromo-2,5-dichloro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTZFLRDPMATAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593044 | |

| Record name | 1-Bromo-2,5-dichloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219963-62-9 | |

| Record name | 1-Bromo-2,5-dichloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((2-Chloropyridin-4-YL)methyl)-1-cyclobutyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-C]isoquinolin-5(4H)-one](/img/structure/B3032469.png)

![6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B3032471.png)

![Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate](/img/structure/B3032472.png)

![3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl](/img/structure/B3032473.png)

![4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B3032481.png)

![2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032487.png)